molecular formula C34H57N2O4+ B1682834 Vecuronium bromide CAS No. 50700-72-6

Vecuronium bromide

Katalognummer: B1682834
CAS-Nummer: 50700-72-6
Molekulargewicht: 557.8 g/mol
InChI-Schlüssel: BGSZAXLLHYERSY-XQIGCQGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

CAS-Nummer

50700-72-6

Molekularformel

C34H57N2O4+

Molekulargewicht

557.8 g/mol

IUPAC-Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI-Schlüssel

BGSZAXLLHYERSY-XQIGCQGXSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Isomerische SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

Kanonische SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Aussehen

White to off-white crystalline powder

melting_point

228.0 °C

Andere CAS-Nummern

50700-72-6

Physikalische Beschreibung

Solid

Piktogramme

Acute Toxic; Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

1.86e-05 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bromide, Vecuronium
Citrate, Vecuronium
Hydrobromide, Vecuronium
Hydrochloride, Vecuronium
Maleate, Vecuronium
NC 45
NC-45
NC45
Norcuron
ORG NC 45
ORG NC45
ORG-NC 45
ORG-NC-45
ORG-NC45
ORGNC 45
ORGNC45
Phosphate, Vecuronium
Vecuronium
Vecuronium Bromide
Vecuronium Bromide, Quaternary Ion
Vecuronium Citrate
Vecuronium Hydrobromide
Vecuronium Hydrochloride
Vecuronium Maleate
Vecuronium Phosphate

Herkunft des Produkts

United States

Beschreibung

Historical Context of Neuromuscular Blockade Research

The history of neuromuscular blockade research traces back to the observation of curare's paralyzing effects by European adventurers in the "New World" in the 1500s. medigraphic.com Claude Bernard's experiments on frogs in 1846 demonstrated that curare acted specifically at the nerve-muscle junction, preventing muscle contraction in response to nerve stimulation while the muscle itself remained responsive to direct stimulation. nih.gov

The active alkaloids in curare were isolated and began to be used clinically in the early 20th century. medigraphic.com A significant milestone occurred in 1942 with the clinical introduction of d-tubocurarine by Harold Griffith and Enid Johnson, which underscored the importance of muscle relaxation for surgical success and patient safety. mdpi.commdpi.com However, d-tubocurarine was associated with histamine (B1213489) release and hypotension. nih.gov This paved the way for the development of synthetic NMBAs, such as gallamine (B1195388) in 1947, the first synthetic neuromuscular blocking drug used clinically, though it was highly nephrotoxic. nih.gov

Evolution of Aminosteroid (B1218566) Neuromuscular Blocking Agents

The development of aminosteroid NMBAs marked a crucial advancement in the field. Pancuronium (B99182), introduced in 1964, was the first aminosteroidal NMBA to be used clinically. researchgate.netecronicon.net This class of drugs utilizes a rigid steroidal androstane (B1237026) framework as a scaffold, incorporating two quaternary ammonium (B1175870) groups to achieve neuromuscular blockade. nih.govecronicon.net

From Pancuronium to Vecuronium (B1682833)

Vecuronium bromide represents a significant evolution from pancuronium. wikipedia.orgresearchgate.netnih.gov While pancuronium is a bisquaternary aminosteroid, vecuronium is a monoquaternary homolog of pancuronium. drugbank.comdrugbank.comoup.com This chemical modification resulted in vecuronium being approximately one-third more potent than pancuronium, with a shorter duration of neuromuscular blockade at equipotent doses. pfizer.com The shift from bisquaternary to monoquaternary structures in aminosteroids, exemplified by vecuronium, demonstrated the feasibility of designing potent NMBAs with improved characteristics. oup.com

The structural formula of this compound is C34H57BrN2O4, with a molecular weight of 637.744 g/mol . wikipedia.orgpfizer.comscbt.com It is chemically designated as [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-17-Acetyloxy-10,13-dimethyl-16-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2-(1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate (B1210297) bromide. wikipedia.org

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC34H57BrN2O4637.744 wikipedia.orgscbt.com
Pancuronium bromideC35H60Br2N2O4732.7 nih.gov

Classification within Neuromuscular Blocking Agents

NMBAs are broadly categorized into two main groups based on their mechanism of action: depolarizing and non-depolarizing agents. wikipedia.orgdrugbank.comopenanesthesia.orgoup.comnih.gov

Classification of Neuromuscular Blocking Agents
Depolarizing Agents
- Act as agonists at acetylcholine (B1216132) receptors, initially causing muscle contraction (fasciculations) before paralysis. wikipedia.orgnih.govoup.com
- Example: Succinylcholine (B1214915) wikipedia.orgoup.comnih.gov
Non-Depolarizing Agents
- Act as competitive antagonists at acetylcholine receptors, preventing depolarization and muscle contraction. wikipedia.orgopenanesthesia.orgoup.comnih.gov
- Further classified by chemical structure into aminosteroids and benzylisoquinolines. openanesthesia.orgnih.gov
- Examples: Vecuronium, Pancuronium, Rocuronium (B1662866) (aminosteroids); Atracurium (B1203153), Cisatracurium (B1209417), Mivacurium (benzylisoquinolines) nih.gov

Molecular Structure and Structure Activity Relationships Sar

Chemical Scaffolding: 5α-Androstane Derivativeechemi.comnih.govguidetopharmacology.org

Vecuronium (B1682833) bromide is an organic bromide salt derived from a 5α-androstane compound. echemi.comnih.govebi.ac.ukebi.ac.uk The 5α-androstane skeleton forms the core steroid structure, which is a key feature of many aminosteroid (B1218566) NMBAs, including pancuronium (B99182) and rocuronium (B1662866). echemi.comchemicalbook.inderangedphysiology.comfda.gov This rigid steroid backbone provides a defined three-dimensional framework essential for receptor interaction. researchgate.net

Critical Functional Groups and Quaternary Ammonium (B1175870) Centersechemi.comnih.govguidetopharmacology.orgrsc.org

The activity of vecuronium bromide is dependent on specific functional groups attached to its 5α-androstane scaffold. It features 3α-acetoxy and 17β-acetoxy substituents, along with 2β-piperidinino and 16β-N-methylpiperidinium groups. echemi.comnih.govebi.ac.uknih.gov The presence of a positively charged quaternary ammonium center is crucial for its interaction with the anionic subsite of the nicotinic acetylcholine (B1216132) receptor. tums.ac.iroup.com

The piperidino group at the 2β-position and the N-methylpiperidinium substituent at the 16β-position are vital for vecuronium's activity. echemi.comnih.govnih.gov The N-methylpiperidinium group contains the single quaternary nitrogen, which is the primary site for electrostatic interaction with the receptor. The piperidino group at the 2β-position is a tertiary amine, which can undergo protonation depending on pH, influencing its conformation and interaction with the receptor. rsc.orgresearchgate.net

Unlike many other potent neuromuscular blocking agents, such as pancuronium, which are bisquaternary (possessing two quaternary ammonium groups), this compound is a monoquaternary compound. echemi.comchemicalbook.innih.govdrugbank.com Despite being monoquaternary, vecuronium is highly potent. derangedphysiology.com This potency, in a monoquaternary agent, is attributed to the presence of a short methyl chain on its quaternary ammonium group and its ability to form a hydrogen bond with a complementary hydrogen bond acceptor on the receptor, in addition to binding the anionic subsite. derangedphysiology.comoup.com This contrasts with bisquaternary agents that primarily bind to two anionic subsites. oup.com

Steric and Electronic Influences on Receptor Interactionrsc.org

The precise three-dimensional arrangement and electronic properties of this compound are critical for its effective binding to the nicotinic acetylcholine receptor. The steric bulk and electronic distribution of its substituents dictate how it approaches and interacts with the receptor's binding sites. oup.com

Crystallographic studies, such as single-crystal X-ray diffraction, and Nuclear Magnetic Resonance (NMR) investigations have been employed to determine the precise crystal and molecular structure of this compound. nih.govresearchgate.netrsc.orgresearchgate.net These analyses reveal that the acetoxy and piperidinyl substituents on the A-ring of the steroid skeleton predominantly adopt an axial conformation in solution. rsc.orgresearchgate.net Molecular mechanics calculations further explain how the conformation changes upon protonation of the piperidinyl group at position 2, shifting to an equatorial conformation, similar to its N-methylated analogue, pancuronium bromide. rsc.orgresearchgate.net Such conformational flexibility and specific spatial arrangements are crucial for optimal receptor interaction. acs.org

Analogues and Structural Modifications in Researchchemicalbook.inwikipedia.org

Research into vecuronium analogues and structural modifications aims to understand the precise structure-activity relationships and potentially develop new NMBAs with improved profiles. Vecuronium itself is a derivative of pancuronium, differing primarily in its monoquaternary nature. echemi.comchemicalbook.infda.gov Studies involving modifications to the quaternary ammonium site or the 17-hydroxy ester have been explored. fda.gov For instance, replacing the methyl quaternizing group with a longer alkyl or alkenyl group, or modifying the 17-acyl group, can reduce the potency of vecuronium analogues. oup.com These investigations contribute to a deeper understanding of the molecular determinants of neuromuscular blockade.

Effects of 17-Ester Substituents on Activity

Research investigating the structure-activity relationships of vecuronium analogues has explored the influence of different ester substituents at the 17-position on their pharmacological activity. A study examining a series of 17-ester analogues of vecuronium focused on their direct relaxant effect on vascular smooth muscle, specifically using rat isolated aortic rings contracted with 40 mM KCl.

The findings indicated that the half-maximal inhibitory concentration (IC₅₀) for the inhibition of KCl-induced contractions generally increased with the increasing size of the 17-ester substituent. Vecuronium, which possesses a 17β-acetate group, was found to be the least potent in this assay, exhibiting an IC₅₀ of approximately 50 µM. In contrast, Org-9827, a 17α-pivalate analogue, demonstrated the highest potency with an IC₅₀ of around 5 µM.

Furthermore, for compounds exhibiting weaker activity, the 17α-esters were observed to be more potent than their corresponding 17β-esters. However, this stereochemical difference diminished as the size of the 17-ester substituent increased. These findings suggest that the hypotensive activity observed with some newer neuromuscular blocking steroids in in vivo animal models (e.g., cats, pigs, and dogs) may be partly attributed to a direct relaxant effect on vascular smooth muscle, mediated through the inhibition of voltage-activated, L-type calcium channels.

The following table summarizes the observed IC₅₀ values for vecuronium and a specific analogue, Org-9827, highlighting the impact of the 17-ester substituent on vascular smooth muscle relaxation:

Table 1: Effects of 17-Ester Substituents on Vascular Smooth Muscle Relaxation (Rat Aorta)

Compound Name17-Ester SubstituentIC₅₀ (µM) for KCl-induced Contractions
Vecuronium17β-acetate~50
Org-982717α-pivalate~5

Mechanism of Action at the Neuromuscular Junction

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Vecuronium (B1682833) bromide functions as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptors located on the motor end-plate of the muscle fiber. patsnap.comdrugbank.commedsafe.govt.nzhres.ca This competitive binding prevents the endogenous neurotransmitter acetylcholine (ACh) from binding to its receptors, thereby inhibiting the normal process of neuromuscular transmission. patsnap.comdrugbank.commedsafe.govt.nz

Normally, an action potential triggers the release of acetylcholine from the motor neuron into the synaptic cleft. patsnap.com Acetylcholine then binds to nAChRs on the post-synaptic membrane, causing ion channels within the receptors to open. patsnap.com This opening allows sodium ions to flow into the muscle cell, leading to depolarization of the muscle membrane and ultimately muscle contraction. patsnap.com

Vecuronium bromide interferes with this process by competitively binding to the nAChRs. patsnap.comdrugbank.commedsafe.govt.nz By occupying these receptor sites, this compound blocks acetylcholine from attaching, preventing the ion channels from opening. patsnap.com This blockade inhibits the influx of sodium ions and the subsequent depolarization of the muscle membrane, leading to muscle relaxation and paralysis. patsnap.comdrugbank.comderangedphysiology.com The competitive nature of this compound means that its effects can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, often achieved clinically by administering acetylcholinesterase inhibitors. patsnap.com

The competitive binding of this compound to the nAChRs directly influences ion fluxes at the motor end-plate. By preventing acetylcholine from binding and opening the receptor-associated ion channels, this compound effectively blocks the influx of cations, primarily sodium ions (Na+), into the muscle cell. patsnap.comdrugbank.comderangedphysiology.com This inhibition of ion flow prevents the generation of the end-plate potential, which is essential for initiating muscle fiber depolarization and subsequent contraction. patsnap.comdrugbank.com

Receptor Binding Kinetics and Selectivity Studies

The muscle-type nAChR is a pentameric complex typically composed of two α1, one β1, one δ, and either a γ (fetal type) or an ε (adult type) subunit. nih.govcsic.esfrontiersin.org Ligand binding sites for agonists and competitive antagonists are located at the interfaces between the α and δ subunits (αδ site) and the α and ε (or γ) subunits (αε site). nih.govcsic.esnih.gov

Studies on adult mouse muscle nAChRs have investigated the site selectivity of various competitive antagonists, including vecuronium. Vecuronium, along with pancuronium (B99182) and cisatracurium (B1209417), has shown selectivity for the α–δ interface of the nAChR. nih.govnih.gov This indicates that these antagonists bind more tightly to the site formed by the α and δ subunits compared to the α and ε subunits. nih.gov Specifically, the ratio of binding constants (Lαε/Lαδ) for vecuronium was found to be approximately 21 (with a range of 4-36), suggesting a strong preference for the αδ site. nih.govresearchgate.net Mutations in the δ-subunit have been shown to decrease inhibition by vecuronium, further supporting its selectivity for the αδ interface. nih.gov

Table 1: Site Selectivity of Neuromuscular Blocking Agents on Adult Mouse nAChR Subunits

Neuromuscular Blocking AgentLαε/Lαδ Ratio (Range) nih.govresearchgate.netPrimary Selective Binding Site nih.govnih.gov
Cisatracurium0.22 (0.14-0.34)αε
Pancuronium20 (9-29)αδ
Vecuronium21 (4-36)αδ
Rocuronium (B1662866)1.5 (0.3-2.9)Less selective (tends towards αδ)
(+)-TubocurarineNot directly provided for ratio, but high affinity for αε nih.govαε

This compound is a non-depolarizing neuromuscular blocking agent of intermediate duration. hres.capfizer.com In terms of potency, vecuronium is approximately one-third more potent than pancuronium. hres.capfizer.comfda.govpfizer.com The potency of neuromuscular blocking agents is related to their binding affinity to nAChRs. A comparison of potency among several non-depolarizing neuromuscular blocking agents indicates the following order of decreasing potency: rocuronium > atracurium (B1203153) > vecuronium > cisatracurium > pancuronium. koreamed.org This implies that vecuronium has a higher potency than cisatracurium and pancuronium, but is less potent than rocuronium and atracurium. koreamed.org

Table 2: Comparative Potency of Non-Depolarizing Neuromuscular Blocking Agents

Neuromuscular Blocking AgentRelative Potency (Decreasing Order) koreamed.org
RocuroniumHighest
AtracuriumHigh
VecuroniumIntermediate
CisatracuriumLower
PancuroniumLowest

Potential Modulatory Effects on Acetylcholine Release

While this compound primarily acts as a postjunctional antagonist, there is evidence suggesting potential modulatory effects on acetylcholine release from the prejunctional nerve terminal. physiology.orgnih.gov Non-depolarizing muscle relaxants, including this compound, are believed to bind not only to postjunctional sites but also to prejunctional sites at the nerve ending. physiology.orgcambridge.org By binding to prejunctional acetylcholine receptors, these muscle relaxants may diminish the release of acetylcholine from the motor nerve, particularly during high-frequency nerve stimulation or tetanic stimulation. physiology.orgnih.gov This prejunctional effect can contribute to the observed "fade" phenomenon during train-of-four stimulation, which is characteristic of non-depolarizing blocks. nih.govcambridge.orgnih.gov The activation of prejunctional nicotinic receptors by acetylcholine typically facilitates the release of acetylcholine in subsequent nerve stimuli, suggesting a positive feedback mechanism. cambridge.orgelsevier.es Therefore, the blockade of these prejunctional receptors by vecuronium could interfere with this facilitatory mechanism. nih.govcambridge.org

Pharmacodynamics Beyond the Neuromuscular Junction Non Target Effects in Research

Allosteric Interaction with Muscarinic Receptors

Vecuronium (B1682833), along with other neuromuscular blocking drugs like pancuronium (B99182) and gallamine (B1195388), has been shown to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs) at allosteric sites. This allosteric modulation can influence the kinetics of ligand binding to these receptors. nih.gov

Studies using Chinese hamster ovary (CHO) cells expressing recombinant human M2 muscarinic receptors have demonstrated that vecuronium can slow the rate of atropine-induced dissociation of the radioligand [(3)H]N-methylscopolamine. nih.gov This effect is indicative of an allosteric interaction with the M2 receptor, which is predominantly found in cardiac tissue. nih.govodmu.edu.ua The observed slowing of dissociation suggests that vecuronium binds to a site distinct from the orthosteric acetylcholine binding site, thereby modulating the receptor's affinity or kinetics for other ligands. nih.gov

The following table summarizes the effect of vecuronium on atropine-induced [(3)H]N-methylscopolamine dissociation from M2 muscarinic receptors:

Neuromuscular Blocking DrugConcentration (nM)Atropine Koff (min⁻¹)Atropine + Blocker Koff (min⁻¹)
Vecuronium1250.45 ± 0.070.04 ± 0.02
Gallamine210.42 ± 0.050.15 ± 0.04
Pancuronium210.36 ± 0.030.03 ± 0.01

Koff values represent mean ± standard error. nih.gov

Enzyme Inhibition Studies

Research has identified vecuronium bromide as an inhibitor of specific enzymes, particularly those involved in histamine (B1213489) metabolism.

Vecuronium has been determined to be a strong inhibitor of histamine N-methyltransferase (HNMT), a crucial enzyme responsible for the catabolism of histamine in humans. nih.govnih.gov In vitro kinetic studies have shown that vecuronium can significantly inhibit HNMT activity. nih.govnih.gov

The inhibition of HNMT by this compound exhibits a mixed kinetic profile. It is competitive with respect to the methyl-donor substrate (S-adenosyl-L-[3H-methyl] methionine) and non-competitive with respect to histamine. nih.govnih.gov The apparent inhibition constant (Ki) for vecuronium's inhibition of HNMT has been reported to be approximately 1 µM. nih.gov This suggests that vecuronium can interfere with histamine metabolism at concentrations relevant to research settings. nih.gov

The following table presents the inhibition constant (Ki) for various neuromuscular relaxants on HNMT:

Neuromuscular RelaxantApparent Ki (µM)
Vecuronium1.0
Pancuronium1.2
Gallamine4.8
d-Tubocurarine10.0
Metocurine14.0
Atracurium (B1203153)22.0
Pipecuronium44.8

Data adapted from in vitro kinetic studies. nih.govnih.gov

Direct Effects on Vascular Smooth Muscle

Vecuronium and its analogues have been investigated for their direct effects on vascular smooth muscle, independent of their neuromuscular blocking action. nih.gov This research often involves studying isolated vascular tissue contracted with various agents. nih.gov

Studies using rat isolated aortic rings have indicated that vecuronium can exert a direct relaxant effect on vascular smooth muscle. nih.gov This relaxation is, at least in part, attributed to the inhibition of voltage-activated L-type calcium channels. nih.gov The ability of vecuronium to inhibit potassium chloride (KCl)-induced contractions, which are dependent on calcium influx through these channels, supports this mechanism. nih.gov For vecuronium (17 beta-acetate), the IC50 for inhibition of KCl-induced contractions was approximately 50 µM. nih.gov This suggests that vecuronium can directly influence vascular tone by modulating calcium entry into smooth muscle cells. nih.gov

Cellular and Molecular Research (e.g., in vitro models)

In vitro studies have provided insights into the interactions of this compound with various cellular systems, revealing effects on norepinephrine (B1679862) uptake and cancer cell dynamics.

Effects on Norepinephrine Uptake in Adrenal Medullary Cells

This compound has been observed to influence norepinephrine (NE) uptake in cultured bovine adrenal medullary cells. In a study, this compound inhibited the uptake of [³H]norepinephrine in a concentration-dependent manner. At a concentration of 100 µM, this compound reduced [³H]norepinephrine uptake to 65% of control levels after 15 minutes of incubation. medchemexpress.commolnova.cnmedchemexpress.com This inhibition was characterized as noncompetitive, suggesting that this compound reduces the apparent maximum velocity (Vmax) of norepinephrine uptake without altering the Michaelis-Menten constant. nih.gov This indicates an interaction with a site distinct from the norepinephrine recognition site or the desipramine (B1205290) binding site on the transporter. nih.gov

The norepinephrine transporter (NET) is crucial for regulating norepinephrine levels, and its inhibition by neuromuscular blocking drugs like this compound suggests a potential influence on sympathetic nervous system activity, although less potent than other agents like pancuronium. nih.govnih.gov

Table 1: Effect of this compound on Norepinephrine Uptake in Adrenal Medullary Cells

Concentration (µM)Incubation Time (min)[³H]Norepinephrine Uptake (% of Control)
1001565

Research on Cancer Cell Proliferation and Migration

In vitro research has also investigated the effects of this compound on cancer cell proliferation and migration, particularly in lung and gastric cancer cell lines.

Studies on lung cancer cell line A549 have shown that this compound can inhibit cell proliferation and migration in a concentration-dependent manner. medchemexpress.commedchemexpress.comwikipedia.org At concentrations ranging from 5.0 µM to 15 µM, this compound inhibited the proliferation of A549 cells over 72 hours. medchemexpress.com Furthermore, when combined with cisplatin (B142131), this compound (at concentrations from 10 µM to 15 µM for 72 hours) significantly reduced cell viability in A549 cells, indicating a synergistic effect with the chemotherapeutic agent. medchemexpress.commedchemexpress.comwikipedia.org

In contrast, research on gastric cancer cells (SGC7901 and BGC 823) and breast cancer cells (MDA-MB-231) has indicated that this compound, at regular blood concentrations, did not significantly affect their malignant phenotype, including growth, invasion, and migration. nih.goviiarjournals.orgiiarjournals.org While some muscle relaxants, such as rocuronium (B1662866) bromide, have been shown to promote cancer cell proliferation and migration, this compound has generally demonstrated a more mitigative or no significant effect in these specific cancer models. nih.goviiarjournals.orgiiarjournals.org

Table 2: Effect of this compound on Cancer Cell Proliferation and Migration

Cell LineEffect on ProliferationEffect on MigrationConcentration Range (µM)Incubation Time (hours)Notes
Lung Cancer (A549)InhibitedInhibited0-1572Concentration-dependent inhibition. Synergistic with cisplatin in reducing cell viability. medchemexpress.commedchemexpress.comwikipedia.org
Gastric Cancer (SGC7901, BGC 823)No significant effectNo significant effectRegular blood concentrationNot specifiedAt regular blood concentrations, no significant effect on malignant phenotype. nih.goviiarjournals.org
Breast Cancer (MDA-MB-231)No significant effectNo significant effectNot specifiedNot specifiedNo significant effect on proliferation, migration, or invasion. iiarjournals.org

Pharmacokinetics and Biotransformation Research

Pharmacokinetic Modeling Approaches in Research

Effect-Only Kinetic Analysis Methodologies

Research has explored methodologies for the kinetic analysis of vecuronium (B1682833) based solely on its observed effect, rather than requiring direct measurement of plasma concentrations. These effect-only methods, while historically limited by the short duration of studies, have advanced to allow for the determination of most pharmacokinetic and pharmacodynamic parameters. nih.gov

Studies employing multicompartment models and sequential dosing have demonstrated the ability to accurately assess vecuronium's kinetic and dynamic profiles without plasma concentration data. nih.gov The inhibition of neuromuscular transmission by vecuronium can be modeled by a biexponential decline in central compartment concentrations, coupled with a first-order transfer between the central and effect compartments. These effect compartments are responsible for the inhibition of the first (T1) and fourth (T4) responses to train-of-four stimulation. nih.gov

For instance, the mean half-lives of equilibration between plasma and the effect compartments for inhibiting T1 and T4 were found to be approximately 2.5 and 3.2 minutes, respectively. The mean half-lives of distribution and elimination from the central compartment were both around 7.7 to 7.8 minutes. nih.gov By analyzing the time course of vecuronium's effect after sequential doses, clinically acceptable accuracy in predicting pharmacokinetic and pharmacodynamic parameters in individual patients can be achieved. nih.gov Furthermore, models can incorporate the rates of association and dissociation of the drug-receptor complex, allowing for analysis of the influence of various pharmacokinetic parameters (e.g., volumes of distribution, clearances) and pharmacokinetic/pharmacodynamic model parameters (e.g., equilibrium dissociation constant, total receptor concentration) on dynamic parameters such as potency, onset time, and duration of recovery. mims.com

Non-Linear Pharmacokinetics Research

Pharmacokinetic modeling of non-depolarizing neuromuscular blocking drugs, including vecuronium, typically assumes linearity, meaning that plasma concentrations are proportional to the administered dose and clearance does not vary with vecuronium concentration. nih.govwikipedia.org Experimental evidence supports this basic assumption. nih.govwikipedia.org A controlled study demonstrated that the pharmacokinetics of vecuronium remained linear over an almost threefold dose range. nih.govwikipedia.org While this linearity is generally observed in healthy individuals, the potential for non-linearity in critically ill patients receiving prolonged administration, where physiological status may alter, has been considered, though studies have not definitively ruled out this possibility. wikipedia.org

Factors Modulating Pharmacokinetics (in research models)

The pharmacokinetics of vecuronium can be influenced by various physiological and pathological factors, as observed in research models and clinical studies.

Hepatic and Renal Impairment Effects on Clearance

Both hepatic and renal function play roles in the elimination of vecuronium and its active metabolite, 3-desacetyl-vecuronium.

Hepatic Impairment: The liver is crucial for vecuronium's metabolism and excretion. guidechem.com Vecuronium undergoes partial hepatic metabolism, primarily via spontaneous deacetylation, to form its active metabolite, 3-desacetyl-vecuronium. Biliary excretion is the main elimination route, with an estimated 40% to 60% of the administered dose excreted into the bile as monoquaternary compounds within 24 hours. Of these, approximately 95% is unchanged vecuronium and less than 5% is 3-hydroxy vecuronium.

In patients with cirrhosis or cholestasis, prolonged recovery times have been observed, consistent with the liver's role in vecuronium's disposition. guidechem.com Studies in patients with cirrhosis have shown an increase in elimination half-life from approximately 58 to 84 minutes and a 50% decrease in plasma clearance after a 0.2 mg/kg intravenous dose. This led to an increase in the duration of neuromuscular blockade from 62 to 130 minutes. Therefore, impaired liver function can lead to prolonged effects due to decreased clearance and an increased elimination half-life.

Renal Impairment: While vecuronium is generally well tolerated in patients with renal failure who are optimally prepared for surgery by dialysis, some prolongation of neuromuscular blockade can occur in anephric patients under emergency conditions. guidechem.com The active metabolite, 3-desacetyl-vecuronium, is cleared by the kidneys, and its accumulation, particularly during continuous infusion, can prolong the drug's duration of action in individuals with kidney failure.

Studies comparing patients with normal renal function and those with renal failure have shown a longer duration of neuromuscular blockade in the latter group. This extended duration is associated with both decreased plasma clearance and a prolonged elimination half-life of vecuronium in renal failure patients. However, some observations indicate variability, with one case report noting complete relaxation for over 3 hours after a single dose in a patient with chronic renal failure, despite normal liver function and no interacting drugs, suggesting that altered pharmacokinetics in anuric patients might lead to clinically significant effects in some cases.

The following table summarizes pharmacokinetic parameters in healthy and renally impaired patients:

ParameterHealthy Surgical Patients guidechem.comRenal Failure Patients (Transplant Surgery) guidechem.comRenal Failure Patients
Elimination Half-life~65-75 minutes~65-75 minutes (may be prolonged in some cases)Prolonged
Plasma Clearance~3-4.5 mL/minute/kg guidechem.comNot significantly different in optimally prepared guidechem.comDecreased

Impact of Hypothermia on Pharmacokinetics

Hypothermia significantly influences the pharmacokinetics and pharmacodynamics of vecuronium. In operations conducted under hypothermic conditions (e.g., 25-28°C), the neuromuscular blocking effect of vecuronium is increased, and its duration is prolonged. For instance, in one clinical study involving hypothermic cardiopulmonary bypass, the duration of action of vecuronium bromide was observed to increase fivefold. This suggests a decreased requirement for non-depolarizing neuromuscular blocking agents under hypothermia.

Pharmacokinetic Changes in Specific Pathophysiological States (e.g., burn injury in research models)

Patients with major burn injuries are known to develop resistance to non-depolarizing neuromuscular blocking agents, including vecuronium, often requiring significantly larger doses to achieve the desired clinical response. Research in burn models has investigated the pathophysiological changes that may alter vecuronium's pharmacokinetics and contribute to this resistance.

A study comparing vecuronium pharmacokinetics in burn patients versus non-burn controls revealed significant differences. A three-compartment model best described the plasma vecuronium concentration-time profiles in both groups. Burn patients exhibited enhanced distributional clearance during the terminal phase (0.12 vs. 0.095 liter min⁻¹; P<0.0001), which resulted in a shorter elimination half-life for vecuronium (5.5 vs. 6.6 hours; P<0.001). The "BURN" covariate was identified as the single most significant factor explaining the altered vecuronium disposition in burn patients. This altered drug distribution between tissues is believed to partially explain the observed resistance to vecuronium in patients with major burns.

The following table presents a comparison of vecuronium pharmacokinetic parameters in burn patients and non-burn controls:

ParameterBurn Patients (Mean)Non-Burn Controls (Mean)Statistical Significance (P-value)
Distributional Clearance (Terminal Phase)0.12 L/min0.095 L/min<0.0001
Elimination Half-life5.5 hours6.6 hours<0.001

Drug Interactions at the Molecular and Receptor Level Research Focus

Interactions with Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs traditionally used to reverse the effects of non-depolarizing neuromuscular blockers like vecuronium (B1682833). pediatriconcall.comdrugs.comfda.govnih.govmedsinfo.com.aunih.gov Their mechanism of action is indirect, focusing on increasing the concentration of acetylcholine (B1216132) at the neuromuscular junction. nih.govaneskey.com

Neostigmine and pyridostigmine (B86062) are acetylcholinesterase inhibitors that reverse vecuronium-induced neuromuscular blockade. pediatriconcall.comdrugs.comfda.govmedsinfo.com.aunih.gov They function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (ACh) in the synaptic cleft. nih.govaneskey.com By blocking AChE, these agents lead to an accumulation of ACh at the neuromuscular junction. nih.govaneskey.comdrugbank.com This elevated concentration of ACh then competes with vecuronium for binding to the nicotinic acetylcholine receptors on the postjunctional membrane, thereby enhancing signal transmission and restoring muscle function. nih.govnih.govaneskey.comdrugbank.com Neostigmine forms a covalent bond to the esteratic site of AChE, while pyridostigmine also forms a reversible attachment to AChE. oup.com

Some concomitant medications can influence neuromuscular blockade by affecting acetylcholinesterase activity. For instance, in vitro studies have demonstrated that therapeutic serum concentrations of ranitidine (B14927) can inhibit acetylcholinesterase. pdr.netpdr.net This inhibition leads to an increase in the amount of acetylcholine available at the neuromuscular junction, which can potentially cause resistance to vecuronium-induced neuromuscular blockade due to pharmacodynamic alterations at the acetylcholine receptor. pdr.netpdr.net This effect of ranitidine is likely dose-related, with resistance to non-depolarizing neuromuscular blockers occasionally reported with higher intravenous ranitidine dosages. pdr.netpdr.net Research indicates that ranitidine can potentiate the effects of acetylcholine at the neuromuscular junction and antagonize the effects of neuromuscular junction blockers like pancuronium (B99182) at certain concentrations. riphah.edu.pk

Interactions with Cyclodextrin-Based Reversal Agents (Sugammadex)

Sugammadex (B611050) represents a novel approach to reversing neuromuscular blockade, acting as a selective relaxant binding agent (SRBA). nih.govwikipedia.orgsajaa.co.zanih.govdrugbank.comsarasotaanesthesia.com Unlike cholinesterase inhibitors, sugammadex directly encapsulates the neuromuscular blocking agent. nih.govaneskey.commdpi.compatsnap.comnih.gov

Sugammadex is a modified γ-cyclodextrin, a cyclic oligosaccharide composed of eight sugar moieties that form a lipophilic core and a hydrophilic exterior. aneskey.comwikipedia.orgsajaa.co.zanih.govmdpi.compatsnap.comnih.govmedsci.org This unique structure allows it to encapsulate lipophilic molecules, particularly steroidal neuromuscular blocking agents like vecuronium. wikipedia.orgsajaa.co.zanih.govsarasotaanesthesia.commdpi.compatsnap.comnih.govresearchgate.netresearchgate.nettandfonline.com

The encapsulation process involves the formation of a stable, non-covalent 1:1 inclusion complex between sugammadex and vecuronium. oup.comwikipedia.orgsajaa.co.zanih.govdrugbank.comsarasotaanesthesia.commdpi.compatsnap.comnih.govresearchgate.netwfsahq.org This interaction is driven by a combination of intermolecular forces, including hydrophobic interactions between the steroid rings of vecuronium and the cyclodextrin (B1172386) cavity, as well as electrostatic attractions between the positively charged quaternary nitrogen of vecuronium and the negatively charged carboxyl thioether groups extending from sugammadex. sajaa.co.zasarasotaanesthesia.commdpi.compatsnap.comnih.govmedsci.orgresearchgate.netresearchgate.nettandfonline.com When sugammadex is administered, it binds to free vecuronium molecules in the plasma, effectively reducing their concentration. oup.comwikipedia.orgsajaa.co.zadrugbank.comsarasotaanesthesia.commdpi.compatsnap.comwfsahq.org This creates a concentration gradient that promotes the diffusion of vecuronium away from the neuromuscular junction and back into the plasma, where it is then encapsulated by sugammadex, leading to rapid reversal of the neuromuscular blockade. oup.comsajaa.co.zadrugbank.comsarasotaanesthesia.commdpi.compatsnap.commedsci.orgwfsahq.orgru.nlnih.gov

The binding affinity between sugammadex and vecuronium is quantified by association constants (Ka). While sugammadex has a higher affinity for rocuronium (B1662866), it still effectively reverses vecuronium due to vecuronium's higher potency and thus lower number of molecules required for equivalent blockade. wikipedia.orgnih.govnih.gov

Research using techniques like isothermal titration calorimetry (ITC) has determined the association rate constant (kass) for vecuronium and sugammadex. The kass value for vecuronium binding to sugammadex is reported as 5.72 × 106 mol/L. researchgate.netnih.gov This indicates a high binding affinity, although it is lower than that for rocuronium (1.79 × 107 mol/L). researchgate.netnih.gov

The formation of the sugammadex-neuromuscular blocking agent inclusion complex is an enthalpy-driven process, stabilized by hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.netresearchgate.net Computational molecular dynamics simulations have shown that vecuronium forms fewer hydrogen bonds with sugammadex compared to rocuronium, contributing to its lower binding affinity. researchgate.net

Data Table 1: Association Rate Constants of Neuromuscular Blocking Agents with Sugammadex

Neuromuscular Blocking AgentAssociation Rate Constant (kass) (mol/L)Reference
Rocuronium1.79 × 107 researchgate.netnih.gov
Vecuronium5.72 × 106 researchgate.netnih.gov

The potential for other drugs to competitively displace vecuronium from its complex with sugammadex has been a subject of research. Studies have screened a large number of commonly prescribed drugs and those used perioperatively to identify compounds with the potential for displacement interactions. researchgate.netnih.govfda.gov

Out of approximately 300 drugs screened, only a few compounds, namely flucloxacillin (B1213737), fusidic acid, and toremifene, were identified as having a critical combination of association constant (kass) and maximum plasma concentration (Cmax) that could theoretically lead to displacement of vecuronium (or rocuronium) from sugammadex. wfsahq.orgresearchgate.netnih.govfda.govucalgary.ca However, clinical validation studies, including a post-hoc analysis of data from ten sugammadex studies, found no reoccurrence of neuromuscular blockade in patients when these drugs were co-administered. researchgate.netnih.govfda.gov A clinical study specifically investigating flucloxacillin found no evidence of a clinically relevant displacement interaction with sugammadex, suggesting that the modeling assumptions for potential displacement are highly conservative. researchgate.netnih.gov While corticosteroids have shown partial binding affinity for sugammadex in pharmacokinetic modeling studies, they are not believed to cause significant displacement. ucalgary.ca

Data Table 2: Drugs with Potential for Displacement Interaction with Sugammadex

DrugType of DrugPotential for DisplacementReference
FlucloxacillinAntibioticYes (theoretical) researchgate.netnih.gov
Fusidic acidBacteriostatic agentYes (theoretical) researchgate.netnih.gov
ToremifeneEstrogen receptor modulatorYes (theoretical) researchgate.netnih.gov

Potentiation by Inhalational Anesthetics: Mechanistic Research

Inhalational anesthetics, such as enflurane (B1671288), isoflurane (B1672236), halothane, and sevoflurane (B116992), are known to enhance the neuromuscular blockade produced by vecuronium bromide pfizer.comnih.govdrugs.comopenanesthesia.org. This potentiation is a significant clinical consideration, often necessitating a reduction in the initial dose or infusion rate of vecuronium when used concurrently pfizer.comdrugs.compdr.net.

The exact mechanisms by which inhalational anesthetics potentiate the effects of muscle relaxants are not fully understood, but several hypotheses have been proposed nih.gov. These include:

Central effects: Possible influence on alpha-motor neurons and interneuronal synapses nih.gov.

Postsynaptic inhibition: Inhibition of postsynaptic nicotinic acetylcholine receptors nih.gov.

Augmentation of antagonist affinity: Enhancement of the antagonist's affinity at the receptor site nih.gov.

Ion channel modulation: Inhaled anesthetics are suggested to enhance inhibitory postsynaptic channel activity (e.g., via GABAA and glycine (B1666218) receptors) and inhibit excitatory synaptic channel activity (e.g., via nicotinic acetylcholine, serotonin, and glutamate (B1630785) receptors). They can also affect neurotransmitter release drugbank.comnysora.com.

Open-channel block: At high concentrations, some neuromuscular blocking agents may access and block the pore of the ion channel, a mechanism that could be involved in interactions with inhalational anesthetics wikipedia.orgoup.com.

The potentiation effect is time-dependent and varies among different inhalational agents nih.gov. For instance, potentiation is most prominent with enflurane and isoflurane pfizer.comdrugs.com. Studies have shown that the duration of sevoflurane anesthesia influences the dose-response of vecuronium, with a stable potentiating effect achieved after approximately 30 minutes of inhalation nih.gov. Patients receiving inhalational anesthetics may require significantly lower vecuronium infusion rates to maintain a desired level of blockade, indicating a change in the pharmacodynamics of vecuronium-induced neuromuscular blockade rather than its pharmacokinetics nih.gov.

Table 1: Potentiation of Vecuronium by Inhalational Anesthetics

Inhalational AnestheticEffect on Vecuronium Neuromuscular BlockadeProposed MechanismReference
EnfluraneEnhanced, most prominent potentiationUnspecified, likely multifactorial pfizer.comdrugs.com
IsofluraneEnhanced, most prominent potentiationUnspecified, likely multifactorial pfizer.comdrugs.com
HalothaneEnhancedUnspecified, likely multifactorial pfizer.comdrugs.com
SevofluraneEnhanced, time-dependent potentiationUnspecified, likely multifactorial openanesthesia.orgnih.gov
DesfluraneEnhancedUnspecified, likely multifactorial patsnap.comopenanesthesia.org

Research on Interactions with Other Neuromuscular Blocking Agents

This compound can interact with other neuromuscular blocking agents (NMBAs), leading to additive or synergistic effects, or in some cases, antagonism, depending on the specific agents and the order of administration nih.govdrugs.comopenanesthesia.orgwikipedia.org.

Other Nondepolarizing Neuromuscular Blocking Agents: When vecuronium is used concomitantly with other nondepolarizing NMBAs such as pancuronium, d-tubocurarine, metocurine, gallamine (B1195388), atracurium (B1203153), cisatracurium (B1209417), and rocuronium, additive or synergistic effects can occur nih.govdrugs.comopenanesthesia.orgaub.edu.lb. For instance, combinations of rocuronium and cisatracurium have demonstrated synergistic effects aub.edu.lbnih.gov. Similarly, vecuronium-atracurium combinations have also shown synergistic effects aub.edu.lb. Research suggests that combinations of structurally dissimilar NMBAs tend to produce a potentiating effect, while structurally similar ones may result in an additive response aub.edu.lb.

Succinylcholine (B1214915): Prior administration of succinylcholine (a depolarizing NMBA) can enhance the neuromuscular blocking effect and duration of action of vecuronium pfizer.comnih.govdrugs.comfda.gov. If succinylcholine is used for intubation, the administration of vecuronium should be delayed until the patient shows signs of recovery from succinylcholine-induced neuromuscular blockade pfizer.comdrugs.comfda.gov. Conversely, the administration of a nondepolarizing NMBA like vecuronium prior to succinylcholine can have an antagonistic effect on the subsequent depolarizing block induced by succinylcholine, potentially requiring an increased dose of succinylcholine wikipedia.org.

Table 2: Interactions of Vecuronium with Other Neuromuscular Blocking Agents

Interacting Agent(s)Type of InteractionEffect on Vecuronium BlockadeReference
Pancuronium bromideAdditive/SynergisticReduced dose requirements and prolonged action of vecuronium if given after pancuronium; increased dose requirements and shortened action of pancuronium if given after vecuronium oup.com
RocuroniumAdditive/SynergisticEnhanced neuromuscular blockade openanesthesia.orgnih.govdrugbank.com
CisatracuriumAdditive/SynergisticEnhanced neuromuscular blockade drugbank.comopenanesthesia.orgaub.edu.lb
AtracuriumSynergisticEnhanced neuromuscular blockade aub.edu.lbashp.org
Succinylcholine (prior use)PotentiationEnhanced effect and prolonged duration of vecuronium blockade pfizer.comnih.govdrugs.comfda.gov
Succinylcholine (vecuronium prior)AntagonisticRequires increased succinylcholine dose wikipedia.org

Novel Drug Interaction Research (e.g., studies on specific drug classes)

Research continues to explore the interactions of this compound with various drug classes, revealing complex molecular and receptor-level effects.

Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., neomycin, gentamicin, tobramycin, streptomycin, kanamycin, dihydrostreptomycin) and tetracyclines, can potentiate the neuromuscular blocking effects of vecuronium patsnap.comnih.govdrugs.comopenanesthesia.orgvirginia.edumedscape.comnih.govnih.gov. This potentiation can lead to prolonged paralysis patsnap.com. Other antibiotics like clindamycin, bacitracin, colistin, and polymyxin (B74138) B have also been associated with intensifying or producing neuromuscular block nih.govvirginia.edumedscape.com. The mechanism often involves inhibition of presynaptic acetylcholine release and stabilization of the postjunctional membrane by aminoglycosides nih.gov.

Magnesium Salts: Magnesium salts, administered for conditions such as pregnancy toxemia, can enhance neuromuscular blockade when used concomitantly with vecuronium nih.govpdr.netmedscape.comnih.govpediatriconcall.comoup.compfizermedicalinformation.com. The underlying mechanism may involve suppression of peripheral neuromuscular function by decreasing acetylcholine release, reducing endplate sensitivity, and decreasing muscle fiber excitability pfizermedicalinformation.com. Studies have shown that magnesium sulfate (B86663) pretreatment can attenuate neostigmine-induced recovery from vecuronium blockade, primarily due to slower spontaneous recovery oup.com.

Local Anesthetics: Local anesthetics can potentiate the effects of neuromuscular blockers, including vecuronium scielo.brmedsinfo.com.au. While the interaction mechanism is not fully understood, it may involve interference with various steps of neuromuscular transmission scielo.br. Some studies suggest a competitive mechanism between local anesthetics and acetylcholine, or a pre-synaptic effect modifying the quantal release of acetylcholine scielo.br.

Diuretics: Loop diuretics, such as furosemide, may prolong neuromuscular blockade when co-administered with vecuronium, possibly due to hypokalemia or alterations in potassium concentrations across the end-plate membrane pdr.netmedsinfo.com.auresearchgate.net.

Corticosteroids: Concomitant administration of corticosteroids with neuromuscular blockers, including vecuronium, has been identified as a risk factor for prolonged paralysis and acute myopathy ashp.orgmedscape.comnih.govnih.gov.

Calcium Channel Blockers: Medications like nifedipine, verapamil, and amlodipine, which are calcium channel blockers, may increase the neuromuscular blocking activities of vecuronium drugbank.commedscape.comnih.govpediatriconcall.com. This interaction may involve interference with acetylcholine release from the prejunctional axon medscape.com.

Anticholinesterase Inhibitors: Drugs like neostigmine, edrophonium, and pyridostigmine are used to reverse vecuronium's effects by inhibiting acetylcholinesterase, thereby increasing acetylcholine concentration at the motor end-plate drugbank.commedbullets.compfizer.compediatriconcall.commedsinfo.com.au. However, a higher vecuronium dose may be required to achieve neuromuscular block if used concomitantly with a cholinesterase inhibitor pdr.net.

Anticonvulsants: Drugs such as phenytoin (B1677684) and carbamazepine, commonly used to treat seizures, may decrease the effectiveness of vecuronium, potentially requiring higher doses to achieve the desired muscle relaxation patsnap.compediatriconcall.commedsinfo.com.au.

Table 3: Novel Drug Interactions with this compound

Drug Class/AgentType of InteractionProposed Mechanism(s)Reference
Aminoglycoside Antibiotics (e.g., Gentamicin, Neomycin)PotentiationInhibition of presynaptic acetylcholine release, stabilization of postjunctional membrane patsnap.comnih.govopenanesthesia.orgvirginia.edumedscape.comnih.govnih.gov
TetracyclinesPotentiationIntensify neuromuscular block patsnap.comnih.govvirginia.edu
Magnesium SaltsPotentiationDecreased acetylcholine release, reduced endplate sensitivity, decreased muscle fiber excitability nih.govpdr.netmedscape.comnih.govpediatriconcall.comoup.compfizermedicalinformation.com
Local AnestheticsPotentiationInterference with neuromuscular transmission, competitive mechanism with ACh, pre-synaptic effect scielo.brmedsinfo.com.au
Loop DiureticsPotentiationHypokalemia, alterations in potassium concentrations pdr.netmedsinfo.com.auresearchgate.net
CorticosteroidsPotentiationUnspecified, risk factor for prolonged paralysis and myopathy ashp.orgmedscape.comnih.govnih.gov
Calcium Channel Blockers (e.g., Verapamil, Amlodipine)PotentiationInterference with acetylcholine release drugbank.commedscape.comnih.govpediatriconcall.com
PhenytoinDecreased effectPharmacodynamic antagonism patsnap.compediatriconcall.commedsinfo.com.au
CarbamazepineDecreased effectPharmacodynamic antagonism patsnap.compediatriconcall.commedsinfo.com.au

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in pharmacology for characterizing the interaction between a drug and its target receptor. These techniques allow for the determination of binding affinity and can provide insights into the mechanism of action, such as competitive, non-competitive, or allosteric interactions.

Radioligand binding assays are a classic and robust method used to quantify the interaction of a ligand with a receptor. sygnaturediscovery.com This technique typically involves incubating a biological preparation, such as cell membranes containing the receptor of interest, with a radiolabeled compound (the radioligand). sygnaturediscovery.comeurofinsdiscovery.com The affinity of an unlabeled compound, such as this compound, can be determined by its ability to compete with and displace the radioligand from the receptor. sygnaturediscovery.com

One study investigated the interaction of this compound with recombinant human muscarinic M2 receptors expressed in Chinese hamster ovary (CHO) cells. nih.gov The assay measured the dissociation rate of the radioligand [³H]N-methylscopolamine. Findings indicated that vecuronium, along with pancuronium and gallamine, slowed the rate of radioligand dissociation induced by atropine. nih.gov This suggests that vecuronium interacts with an allosteric site on the M2 muscarinic receptor, as it influences the binding of the primary ligand at a different site. nih.gov

Another study utilized ³H-Quinuclidinyl benzilate (³H-QNB) as the radioligand to probe muscarinic receptor binding sites in homogenates of guinea-pig atrial and ileal muscle. nih.gov In these functional studies, vecuronium displayed a higher potency at cardiac muscarinic receptors than at those in the ileum. However, the binding assays revealed that vecuronium did not differentiate between the ³H-QNB binding sites in the two tissue types, highlighting a discrepancy between functional and binding selectivity in this specific experimental context. nih.gov

Electrophysiology encompasses techniques that measure the electrical properties of cells and tissues. The patch-clamp technique, a refinement of voltage clamping, is a versatile tool for studying ion channels, which are critical for neuronal and muscle cell function. uk.commoleculardevices.comresearchgate.net This method uses a micropipette to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through single channels or across the entire cell membrane. moleculardevices.comresearchgate.net While often used on transfected cells overexpressing specific ion channels, it is also applied to native cells and tissues.

In the context of this compound research, electrophysiological methods have been employed to understand its effects beyond the neuromuscular junction. An in vitro study on isolated rat skin preparations used microneurography to record activity from single nerve fibres. cambridge.org This investigation revealed that vecuronium, at clinically used concentrations, directly activates unmyelinated C-fibre nociceptors (pain receptors), demonstrating a consistent excitatory response with a rapid onset. cambridge.org This finding suggests that the compound's algogenic (pain-producing) effects can be attributed to the direct activation of these nociceptive nerve endings. cambridge.org

Other studies have utilized vecuronium as a tool within electrophysiological experiments. For instance, it has been added to perfusate solutions to block neuromuscular transmission, thereby isolating central neuronal circuit activity for study via patch-clamp recordings in preparations like the in-situ perfused brainstem-spinal cord of rats. elifesciences.org

Isolated Tissue and Organ Bath Studies

Isolated tissue and organ bath studies are a cornerstone of classical pharmacology, allowing researchers to assess the physiological or pharmacological response of an intact tissue in a controlled in vitro environment. scireq.comnih.govreprocell.com Tissues are suspended in a chamber containing a physiological salt solution, and changes in muscle tension (contraction or relaxation) are measured in response to drug application. reprocell.com

The effects of this compound on smooth muscle have been investigated using isolated vascular preparations. One study examined the direct relaxant effect of vecuronium and its analogues on rat isolated aortic rings that were pre-contracted with potassium chloride (KCl). nih.gov The results showed that vecuronium could inhibit these KCl-induced contractions, indicating a direct relaxant effect on vascular smooth muscle. nih.gov Among the series of compounds tested, vecuronium was the least potent, with a half-maximal inhibitory concentration (IC50) of approximately 50 µM. nih.gov This effect is thought to be mediated through the inhibition of voltage-activated, L-type calcium channels. nih.gov

Another study used isolated rabbit abdominal aortic rings to explore the antioxidant potential of vecuronium. ekja.org The tissue was exposed to reactive oxygen species (ROS), which impaired acetylcholine-induced relaxation. Pretreatment with vecuronium was tested for its ability to preserve this relaxation. At the highest concentration tested (3 x 10⁻³ M), vecuronium demonstrated a significant protective effect, suggesting antioxidant activity in this preparation. ekja.org However, at lower, more clinically relevant concentrations (10⁻⁴ M), the antioxidant activity was very weak. ekja.org

Cell-Based Assays

Cell-based assays utilize living cells to investigate the biological effects of a compound. These assays are crucial for understanding cellular mechanisms, including viability, proliferation, and toxicity, providing a bridge between molecular binding studies and whole-organism physiology.

The impact of this compound on cell survival and growth has been evaluated in various cell types, with differing results depending on the cell line and experimental conditions.

In oncology research, the effects of vecuronium were tested on the A549 human lung cancer cell line. researchgate.netmedchemexpress.com These studies demonstrated that this compound, at concentrations from 5.0 µM to 15 µM, inhibited cancer cell proliferation and migration in a concentration-dependent manner over a 72-hour period. medchemexpress.commedchemexpress.com Furthermore, when combined with the chemotherapy drug cisplatin (B142131), vecuronium significantly reduced cell viability, suggesting a potential synergistic effect. researchgate.netmedchemexpress.commedchemexpress.com

Conversely, a study on primary neuronal cultures found that vecuronium did not alter cell viability compared to control cells, as measured by the MTT assay. medsci.org

Neurotransmitter Uptake Studies

In vitro studies utilizing cultured bovine adrenal medullary cells have demonstrated that this compound can inhibit the uptake of neurotransmitters. medchemexpress.com Specifically, at a concentration of 100 μM, this compound was found to inhibit the uptake of [3H]norepinephrine (NE) to 65% following a 15-minute incubation period. medchemexpress.commedchemexpress.com This suggests a potential interaction of vecuronium with norepinephrine (B1679862) transporters. medchemexpress.com In contrast, a study comparing the effects of vecuronium and rocuronium in elderly patients found no significant change in plasma norepinephrine or adrenaline concentrations following the administration of vecuronium. nih.gov Other research has indicated that the cardiovascular effects of pancuronium, a related neuromuscular blocking agent, are partly due to the increased release and decreased reuptake of catecholamines at adrenergic nerve terminals. nih.gov

Animal Model Development and Application in Pharmacology Research

Animal models have been instrumental in characterizing the pharmacological profile of this compound. Various species, including rats, cats, monkeys, and dogs, have been used to establish its pharmacodynamic and pharmacokinetic properties. hres.cahres.ca

Rodent models have been extensively used to investigate the disposition and effects of vecuronium. Studies in rats and mice using 14C-labeled vecuronium revealed rapid accumulation in the liver, with both unchanged drug and its metabolites being excreted into the intestines and stomach via bile. nih.gov This biliary excretion accounted for approximately half of the administered dose within 7 hours in anesthetized rats. pfizermedicalinformation.compfizer.com The pharmacokinetics in rats were characterized by a rapid, biexponential decline in perfusate concentration in isolated liver perfusion models, with about 40% of the dose excreted as unchanged vecuronium and 30% as the 3-hydroxy metabolite in the bile. nih.gov In cholestatic rats, the neuromuscular blocking action of vecuronium was found to be increased threefold. hres.cahres.ca

Pharmacodynamic studies in rats have shown that inhalation anesthetics can potentiate the neuromuscular blocking action of vecuronium, with the order of potentiation being enflurane > isoflurane > halothane. hres.cahres.ca Furthermore, research in a rat model of systemic inflammatory response syndrome indicated a prolonged neuromuscular blockade and decreased plasma clearance of vecuronium. capes.gov.br Another study in a rodent model demonstrated that vecuronium caused a significant decrease in inulin (B196767) and para-aminohippuric acid clearance, suggesting an impact on renal function. nih.gov This was associated with selective vasoconstriction in preglomerular vessels. nih.gov

Large animal models provide valuable data on the clinical application of vecuronium. A study in five buffalo bulls evaluated the efficacy of vecuronium as a muscle relaxant. luvas.edu.in Following intravenous administration, the animals exhibited ataxia and sternal recumbency, with complete relaxation observed at approximately 7.90 minutes. luvas.edu.in The study also noted a significant increase in heart rate and a decrease in respiratory rate at the drug's peak effect. luvas.edu.in

The effect of vecuronium on chemoreceptor function has been investigated in animal models. In Wistar rats, intravenous administration of vecuronium was shown to attenuate the carotid sinus nerve activity (CSNA) response to hypoxia in a dose-dependent manner. medchemexpress.commedchemexpress.com It also inhibited the neural response of the carotid body to acetylcholine. medchemexpress.commedchemexpress.comnih.gov Studies using an in vitro perfused rat carotid body preparation further confirmed that vecuronium directly inhibits the neural response to hypoxia, likely through the inhibition of neuronal nicotinic receptors in the carotid body. nih.gov Similarly, research in mechanically ventilated New Zealand White rabbits demonstrated that systemic administration of vecuronium impairs carotid body chemoreceptor function during hypoxia, with the effect being variable among preparations and spontaneously recoverable. nih.gov

This compound Effect on Carotid Sinus Nerve Activity (CSNA) in Rats

ParameterConcentrationEffectReference
CSNA Response to Hypoxia5 μMSignificantly diminished medchemexpress.commedchemexpress.com
Carotid Sinus Nerve Response to Acetylcholine0.5 μMReduced medchemexpress.commedchemexpress.com

Comparative studies have highlighted species-specific differences in the pharmacokinetics and pharmacodynamics of vecuronium. In dogs and cats, the intravenous administration of vecuronium resulted in a mean distribution half-life of approximately 3.0 minutes and a mean elimination half-life of 22 minutes. hres.cahres.ca Circulatory bypass of the liver in cats was shown to prolong recovery from vecuronium's effects. hres.cahres.capfizermedicalinformation.compfizer.comnih.gov Animal screening in dogs and cats has also been used to assess the potency of vecuronium's metabolites, such as 3-desacetyl vecuronium, which was found to have at least 50% of the potency of the parent compound. pfizermedicalinformation.compfizer.com

The relative neuromuscular blocking potency of vecuronium compared to pancuronium varies across species, being 1.5 times less potent in monkeys and 3.4 times less potent in rats. hres.ca Topical application studies in avian species, including kestrels, common loons, and double-crested cormorants, have also been conducted to evaluate its mydriatic effects, showing variable efficacy among the different species. nih.govvin.com

Comparative Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference
DogDistribution Half-life3.0 minutes hres.cahres.ca
Elimination Half-life22 minutes hres.cahres.ca
CatDistribution Half-lifeSimilar to dog hres.cahres.ca
Elimination Half-lifeSimilar to dog hres.cahres.ca
RatBiliary Excretion (7 hours)~50% of dose pfizermedicalinformation.compfizer.com

In Vitro Stability and Degradation Studies

The stability of this compound is a critical factor for its clinical use and research applications. Studies have shown that this compound undergoes hydrolysis, leading to the formation of pharmacologically active metabolites, including 3-desacetyl, 17-desacetyl, and 3,17-desacetyl vecuronium. nih.govresearchgate.net The rate of spontaneous desacetylation in human plasma has a half-life of approximately 120 minutes. nih.gov A study investigating this degradation in plasma from healthy women, patients with renal failure, and pregnant women found no significant differences among the groups, suggesting that the rate of spontaneous desacetylation is not a primary factor in the prolonged neuromuscular blockade observed in some patient populations. nih.gov

When reconstituted in preservative-free sterile water for injection at a concentration of 1 mg/mL and stored in polypropylene (B1209903) syringes, this compound was found to be stable for at least 21 days at both refrigerated (3-5 °C) and room temperatures (23-25 °C). nih.govresearchgate.net No significant degradation, change in color, or precipitation was observed during this period. nih.govresearchgate.net However, it is noted that vecuronium is unstable in alkaline solutions. drugs.com Forced degradation studies under various stress conditions have been conducted to identify its degradation products and establish stability-indicating assay methods. researchgate.net

Preclinical and in Vitro Experimental Methodologies

Forced Degradation Methods

Forced degradation, or stress testing, is a critical component in the development of drug substances and drug products. It involves subjecting the compound to conditions more severe than accelerated stability testing to elucidate the primary degradation pathways and the resulting degradation products. This information is fundamental for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. For vecuronium (B1682833) bromide, forced degradation studies have been conducted as per the International Conference on Harmonisation (ICH) guidelines, encompassing acidic, basic, oxidative, photolytic, and thermal stress conditions. researchgate.netnih.gov

Research has been conducted to investigate the degradation profile of vecuronium bromide under various stress conditions. researchgate.netnih.gov A stability-indicating reversed-phase liquid chromatographic (RP-LC) method was developed to quantify this compound in the presence of its degradation products. researchgate.net The separation of the drug from its degradation products was achieved on a Tracer Extrasil CN column with a mobile phase of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (B52724) (50:50 v/v), with UV detection at 210 nm. researchgate.netnih.gov

To study the effects of acidic conditions, a solution of this compound was treated with 2M hydrochloric acid (HCl). researchgate.netnih.gov The analysis of the stressed sample indicated that this compound is susceptible to acid-catalyzed hydrolysis.

The stability of this compound in a basic environment was assessed using 2M sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov The compound showed significant degradation under these conditions, leading to the formation of a specific degradation product. researchgate.net Mass spectrometry (MS) data was utilized to identify the structure of the degradation product formed under basic hydrolysis. researchgate.netnih.gov

Oxidative stress testing was performed using 3% hydrogen peroxide (H₂O₂). researchgate.netnih.gov this compound was found to be labile to oxidation, resulting in the formation of one major degradation product. researchgate.net The structure of this oxidative degradant was characterized using MS analysis. researchgate.netnih.gov

To evaluate the photosensitivity of this compound, a solution of the drug was exposed to ultraviolet (UV) light at a wavelength of 254 nm. researchgate.netnih.gov The study revealed that exposure to UV radiation induced degradation, leading to the formation of two distinct degradation products. researchgate.net The structures of these photolytic degradation products were proposed based on MS data. researchgate.netnih.gov

The thermal stability of this compound was investigated by subjecting the drug substance to a temperature of 135 °C. researchgate.netnih.gov The results from the thermal stress study indicated that this compound is relatively stable under dry heat conditions, with no significant degradation observed. researchgate.net However, other studies have noted that this compound can be unstable to heat and humidity.

The following table summarizes the conditions and findings from the forced degradation studies on this compound.

Stress ConditionReagent/MethodOutcomeNumber of Degradation Products
Acidic Hydrolysis 2M HClDegradation occurredNot specified
Basic Hydrolysis 2M NaOHSignificant degradation1
Oxidative 3% H₂O₂Degradation occurred1
Photolytic UV light (254 nm)Degradation occurred2
Thermal Dry heat (135 °C)No significant degradation0

Advanced Analytical and Spectroscopic Techniques for Research

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of vecuronium (B1682833) bromide from complex mixtures, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two powerful techniques employed for this purpose.

HPLC is a widely utilized technique for the analysis of vecuronium bromide, offering robust and reproducible separations. The versatility of HPLC is demonstrated through the application of various stationary and mobile phases to achieve optimal resolution and detection.

Reversed-phase liquid chromatography (RP-LC) is a common approach for the quantification of this compound. researchgate.netnih.gov In one method, separation was achieved on a Tracer Extrasil CN column (150 × 4.6mm; 5μm) with a mobile phase consisting of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (B52724) in a 50:50 v/v ratio. researchgate.netnih.gov Detection was performed using UV at 210nm. nih.gov Another simple RP-HPLC method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com A quantitative method for vecuronium and its metabolite, 3-desacetylvecuronium (B1250577), in biological samples employed a Gemini 5-μm C18 column with a mobile phase gradient of 0.1% formic acid and acetonitrile. nih.gov

Table 1: Examples of Reversed-Phase HPLC Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3
Column Tracer Extrasil CN (150 x 4.6mm; 5μm) Newcrom R1 Gemini C18 (5-μm)
Mobile Phase O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v) Acetonitrile, water, and phosphoric acid (or formic acid for MS) Gradient of 0.1% formic acid and acetonitrile
Detection UV at 210nm Not specified Mass Spectrometry
Reference nih.gov sielc.com nih.gov

Mixed-mode chromatography offers a unique separation mechanism by combining reversed-phase and ion-exchange properties on a single stationary phase. nih.govhplc.eu The Primesep SB column, which features embedded strong basic ion-pairing groups, is effective for the retention and separation of this compound. sielc.comsielc.com An isocratic analytical method using a Primesep SB column employs a simple mobile phase of water, acetonitrile (MeCN), and an ammonium (B1175870) formate (B1220265) (AmFm) ionic modifier. sielc.comsielc.com This method provides high resolution and peak symmetry, with detection possible via UV at 260 nm, as well as compatibility with Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD). sielc.comsielc.com

Table 2: Mixed-Mode HPLC Method for this compound Analysis

Parameter Description
Column Primesep SB (2.1x100 mm, 5 µm)
Separation Type Mixed-mode (Reversed-phase and ion-exchange)
Mobile Phase Acetonitrile (10%), Ammonium Formate buffer (50 mM, pH 3.0)
Flow Rate 0.2 ml/min
Detection ELSD, 50°C; UV at 260 nm; MS compatible
Reference sielc.com

Capillary Zone Electrophoresis (CZE) provides an alternative to HPLC for the analysis of this compound, offering high efficiency and low sample consumption. researchgate.netsemanticscholar.org One validated CZE method was performed on an uncoated fused-silica capillary (40.0 cm total length, 31.5 cm effective length, and 50 μm i.d.). semanticscholar.org This method utilized indirect UV detection at 230 nm. The electrolyte consisted of 1.0 mmol L−1 of quinine (B1679958) sulfate (B86663) dihydrate at pH 3.3 with 8.0% acetonitrile. semanticscholar.org Another CZE method for separating vecuronium and pancuronium (B99182) ions used capacitively coupled contactless conductivity detection. nih.gov This separation was achieved in a bare fused-silica capillary with an optimal background electrolyte of 50 mM borate (B1201080) buffer (pH 9.5) containing 12.5 mg/mL of (2-hydroxypropyl)-γ-CD. nih.gov

Table 3: CZE Methodologies for this compound Analysis

Parameter Method 1 Method 2
Capillary Uncoated fused-silica (40.0 cm total length, 50 μm i.d.) Bare fused-silica (75/45 cm, 50 μm i.d.)
Detection Indirect UV at 230nm Capacitively coupled contactless conductivity detection
Electrolyte/BGE 1.0 mmol L−1 quinine sulfate dihydrate (pH 3.3) and 8.0% acetonitrile 50 mM borate buffer (pH 9.5) with 12.5 mg/mL (2-hydroxypropyl)-γ-CD
Separation Voltage Not specified +30 kV
Reference semanticscholar.org nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful detection technique often coupled with chromatographic methods (LC-MS) for the analysis of this compound. It offers high sensitivity and specificity, allowing for the identification and quantification of the compound and its metabolites in complex biological matrices. umin.ac.jpnih.gov

A mass spectrometric assay was developed for the determination of this compound in biological fluids using selected ion monitoring with chemical ionization. researchgate.netnih.gov This method involves monitoring a single metastable transition corresponding to the elimination of acetic acid from the ion of m/z 543. nih.gov This technique demonstrates good linearity and can detect the compound at levels below 5 ng/ml. nih.gov

In other research, liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) operated in the selected ion monitoring (SIM) mode has been used for quantification. nih.govoup.com For vecuronium, the monitored ions included m/z 557.3 (M+), 279.3, and 398.3. oup.com The M+ ion was typically used for quantitation. oup.com For its active metabolite, 3-desacetylvecuronium, the monitored ions were m/z 515.3 (M+), 258.3, and 356.4. oup.com

Table 4: Monitored Ions in Selected Ion Monitoring MS for Vecuronium Analysis

Compound Monitored Ions (m/z) Ionization Method Reference
This compound Transition from m/z 543 Chemical Ionization nih.gov
Vecuronium 557.3 (M+), 279.3, 398.3 Electrospray Ionization (ESI) oup.com
3-desacetylvecuronium 515.3 (M+), 258.3, 356.4 Electrospray Ionization (ESI) oup.com

LC-MS/MS for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique for the identification and quantification of this compound and its metabolites in biological matrices. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In the analysis of this compound, LC-MS/MS is particularly valuable for studying its metabolic pathways. The primary metabolites of this compound include 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium. umin.ac.jp Of these, 3-desacetylvecuronium is an active metabolite. umin.ac.jp

A quantitative method using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has been developed for the analysis of vecuronium and its active metabolite, 3-desacetylvecuronium, in blood and tissue samples. nih.gov This method typically operates in the positive selected ion monitoring mode. nih.gov Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile. nih.gov The method demonstrates linearity over a concentration range of 0.01 to 1.00 mg/L, with correlation coefficients of 0.999 or greater for both the parent compound and its metabolite. nih.gov The limits of detection and quantitation in blood have been determined to be 0.005 and 0.010 mg/L, respectively. nih.gov

A simultaneous determination method for pancuronium, vecuronium, and their metabolites in human serum has also been developed using LC-ESI-MS. umin.ac.jp This method allows for the separation and quantification of vecuronium, 3-desacetylvecuronium (3-OH-VEC), and 3,17-bisdesacetyl vecuronium (3,17-OH-VEC). umin.ac.jp In clinical studies applying this method, 3-OH-VEC was found to be a significant metabolite, with its concentration levels often being higher than the parent compound in serum samples taken after administration. umin.ac.jp This highlights the importance of 3-OH-VEC as a forensic probe in vecuronium administration. umin.ac.jp

ParameterValueReference
Analytical TechniqueLiquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) nih.gov
Monitored CompoundsVecuronium, 3-desacetylvecuronium nih.gov
Linearity Range0.01 - 1.00 mg/L nih.gov
Correlation Coefficient>0.999 nih.gov
Limit of Detection (Blood)0.005 mg/L nih.gov
Limit of Quantitation (Blood)0.010 mg/L nih.gov

Spectroscopic Characterization and Interaction Studies

A range of spectroscopic techniques are employed for the detailed characterization of this compound's molecular structure and its interactions with other molecules.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides information about molecular vibrations and can be used for the structural characterization of this compound. A more sensitive application, Surface-Enhanced Raman Spectroscopy (SERS), has been utilized to study the interaction between vecuronium and other molecules, such as the encapsulating agent sugammadex (B611050). mdpi.com In these studies, silver nanoparticles are often used as the SERS-active substrate. researchgate.net The SERS spectra of vecuronium can be obtained in the biorelevant concentration range of 5 × 10⁻⁷ to 1 × 10⁻⁴ M. researchgate.net By analyzing the changes in the SERS spectra upon the addition of sugammadex, the encapsulation of the vecuronium molecule can be investigated. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its synthetic intermediates. nih.gov Detailed NMR studies have allowed for the complete assignment of the ¹H, ¹³C, and ¹⁵N NMR signals of this compound. nih.govunimi.it These analyses confirm the molecular structure and stereochemistry of the compound. nih.gov NMR experiments have also been instrumental in determining the conformation of the steroid skeleton in solution, indicating that the axial conformation of the A-ring acetoxy and piperidinyl substituents observed in the solid state is also present in solution. researchgate.netrsc.org

X-ray Diffraction and Crystallography

The precise three-dimensional molecular structure of this compound has been determined by single-crystal X-ray diffraction analysis. rsc.orgrsc.org These crystallographic studies reveal that this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. rsc.orgrsc.org X-ray diffraction is also crucial for the structural and stereochemical characterization of key synthetic intermediates in the synthesis of this compound, such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol. nih.govresearchgate.net In addition to the established crystal structure, a new crystalline form, designated as crystal form I, has been identified. This form is characterized by its X-ray powder diffraction pattern, which shows characteristic peaks at 2θ diffraction angles of 5.4 ± 0.2, 8.8 ± 0.2, 12.4 ± 0.2, 13.7 ± 0.2, 17.6 ± 0.2, and 19.7 ± 0.2 degrees. google.com

Crystal SystemSpace GroupReference
OrthorhombicP2₁2₁2₁ rsc.orgrsc.org

Fourier Transform Near-Infrared Spectrometry (FT-NIR)

Fourier Transform Near-Infrared (FT-NIR) spectrometry has been employed as a non-destructive analytical technique to assess the quality of this compound formulations. nih.gov This method is used to screen for potential quality defects by analyzing variability in absorbance peak intensities and locations. nih.gov Studies using FT-NIR have shown variability between different lots and even within a single lot of this compound. nih.govnih.gov Statistical analyses of the spectral data, such as principal component analysis (PCA), can identify outliers, suggesting potential differences in the chemical composition or physical condition of the samples. nih.govnih.gov

UV-Vis Detection in Analytical Methods

Ultraviolet-Visible (UV-Vis) detection is a common technique used in conjunction with analytical methods like high-performance liquid chromatography (HPLC) for the quantification of this compound. semanticscholar.org In reversed-phase liquid chromatography (RP-LC) methods, detection is typically carried out at a wavelength of around 210 nm. nih.govresearchgate.net An HPLC method utilizing an amino column for separation used UV detection at 205 nm. semanticscholar.org These methods are validated over specific concentration ranges, for instance, 10-120 μg/ml, and are used for routine analysis and stability studies of this compound in pharmaceutical products. nih.gov

Calorimetric Techniques

Calorimetry is a key analytical method used in the biophysical characterization of drug-target interactions, measuring the heat changes associated with biochemical reactions. news-medical.net These techniques are instrumental in understanding the thermodynamics that drive molecular binding events. news-medical.net In the study of this compound, calorimetric methods such as Differential Scanning Calorimetry (DSC) have been employed to provide quantitative data on the compound's effect on the stability of proteins like serum albumin. nih.gov Such techniques are valuable for elucidating the binding and interaction of vecuronium with biological macromolecules. researchgate.netmdpi.com

Isothermal Titration Calorimetry for Ligand Binding

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamic parameters of ligand binding to a macromolecule. researchgate.net The technique measures the heat released or absorbed during the titration of a ligand (e.g., this compound) into a solution containing a target molecule (e.g., a protein). khanacademy.org This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. khanacademy.org The data provides insight into the forces driving the binding process, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. khanacademy.org

In a study investigating the interaction between this compound (VB) and human serum albumin (HSA), a combination of spectroscopic and calorimetric methods was used. nih.gov The findings indicated that the binding process is primarily driven by hydrogen bonding or van der Waals forces. nih.gov The thermodynamic parameters determined at 298 K revealed a negative Gibbs free energy (ΔG°), indicating a spontaneous binding process. nih.gov

Table 1: Thermodynamic Parameters for this compound Binding to Human Serum albumin (HSA) at 298 K nih.gov

ParameterValueUnit
Binding Constant (K)1.07 x 10⁴M⁻¹
Gibbs Free Energy (ΔG°)-2.30 x 10⁴J mol⁻¹
Enthalpy Change (ΔH°)-9.23 x 10⁴J mol⁻¹
Entropy Change (ΔS°)-233J mol⁻¹K⁻¹

Electrophysiological and Neuromuscular Monitoring Techniques in Research

Electrophysiological and neuromuscular monitoring techniques are essential research tools for studying the effects of neuromuscular blocking agents like this compound at the neuromuscular junction. nih.gov These methods provide objective measurements of muscle response to nerve stimulation, allowing researchers to quantify the pharmacodynamic properties of the compound. nih.govnih.gov

Electromyography (EMG)

Electromyography (EMG) is a technique that measures the electrical activity produced by skeletal muscles in response to nerve stimulation. hopkinsmedicine.org In research settings, EMG is used to assess the degree of neuromuscular blockade induced by this compound. nih.govnih.gov The compound muscle action potential (CMAP) is recorded, and its amplitude provides a measure of neuromuscular transmission. mdpi.com

Research on this compound has utilized EMG to characterize its effects. One study found that the electromyographic response to a precurarization dose of vecuronium was highly variable among patients, with responses including potentiation (20% of patients), diminished response (60%), and fatigue phenomena (15%). nih.gov Another study comparing this compound with cisatracurium (B1209417) besylate found that the average EMG amplitude and the positive rate of effective EMG amplitude were higher for cisatracurium. europeanreview.org

Comparative studies have also been conducted to evaluate EMG against other monitoring techniques. For instance, a comparison with acceleromyography (AMG) during vecuronium-induced blockade concluded that the two methods cannot be used interchangeably, as AMG consistently showed greater depression of the twitch response during recovery. nih.gov

Table 2: Electromyographic (EMG) Responses to Precurarization with this compound nih.gov

EMG ResponsePercentage of Patients
Diminished Response60%
Potentiation Phenomena20%
Fatigue Phenomena15%
No Change5%

Mechanomyography (MMG)

Mechanomyography (MMG) is considered the gold standard for neuromuscular monitoring in research. washington.edu It measures the mechanical or contractile force of a muscle in response to nerve stimulation. washington.edu To ensure accuracy, MMG requires precise setup, including stabilizing the limb and applying a consistent preload to the muscle being measured. washington.edu

Studies involving this compound have frequently used MMG to quantify its neuromuscular blocking effects. nih.gov A key investigation compared evoked EMG with mechanical myography (MMG) during vecuronium-induced blockade. nih.gov The study found a good correlation between the electrical (EMG) and mechanical (MMG) responses. However, it was noted that the mechanical response recovered faster than the electrical response. nih.gov Furthermore, a statistically significant difference was observed in the regression lines relating muscle tension (MMG) and EMG between the onset of the block and the recovery from it, with mechanical responses often becoming greater than the control value during recovery. nih.gov

Future Directions in Vecuronium Bromide Research

Elucidation of Residual Mechanistic Aspects

While the primary mechanism of vecuronium (B1682833) bromide as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor of the motor endplate is well-established, future research is anticipated to delve into more nuanced aspects of its action. medicines.org.ukwikipedia.orgmedsinfo.com.au This includes a deeper investigation into the potential for pre-junctional effects and the precise molecular interactions within the receptor's binding pocket. Understanding these residual mechanistic details could explain the variability in patient responses and the occasional occurrence of residual neuromuscular blockade. medicines.org.ukwikidoc.org

Furthermore, the interaction between vecuronium and its active metabolites, such as 3-desacetyl vecuronium, warrants further clarification. wikipedia.orgnih.gov Research has shown that metabolites can possess significant neuromuscular blocking activity and may interact with the parent compound in complex ways. nih.gov For instance, studies in rat hemidiaphragm models have demonstrated that while 3-desacetyl vecuronium interacts additively with vecuronium, the 3,17-desacetyl derivative can produce an antagonistic effect. nih.gov Elucidating the clinical relevance of these interactions, particularly in the context of long-term administration in intensive care settings, is a critical area for future investigation.

Optimization of Pharmacokinetic-Pharmacodynamic Relationships in Complex Models

Future research will likely focus on refining pharmacokinetic-pharmacodynamic (PK-PD) models for vecuronium bromide, especially in complex patient populations. nih.govmdpi.comresearchgate.net Current models provide a solid foundation, but there is a need to better account for the physiological changes that occur in specific patient groups, such as the critically ill, obese individuals, and those with hepatic or renal impairment. medicines.org.ukmedsinfo.com.auresearchgate.net For example, studies in critically ill patients have shown that the clearance of vecuronium can change over the course of prolonged administration, highlighting the dynamic nature of its pharmacokinetics in this population. researchgate.net

The development of more sophisticated PK-PD models that can integrate real-time data, such as train-of-four (TOF) monitoring, holds promise for optimizing vecuronium administration and preventing post-operative recurarization. mdpi.com These models could help clinicians to individualize dosing strategies and more accurately predict the time to recovery of neuromuscular function. mdpi.com Additionally, further investigation into the influence of co-administered drugs, such as volatile anesthetics and certain antibiotics, on the PK-PD of vecuronium is needed to enhance the predictive power of these models. nih.govrxlist.compdr.net

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The ongoing development of novel analytical techniques is crucial for advancing this compound research. While established methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are widely used, there is a continuous drive for techniques with even greater resolution, sensitivity, and speed. nih.govresearchgate.netresearchgate.net

Recent advancements include the development of capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) and capacitively coupled contactless conductivity detection (CE-C4D). researchgate.net These methods offer rapid and sensitive analysis of vecuronium and its related compounds. researchgate.net Another promising area is the application of surface-enhanced Raman spectroscopy (SERS), which has been explored for the real-time monitoring of the complexation of vecuronium with the reversal agent sugammadex (B611050). mdpi.com

Future research in this area will likely focus on:

Developing and validating ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods for even faster and more sensitive quantification of vecuronium and its metabolites in biological matrices.

Exploring the utility of near-infrared (NIR) spectrometry for the non-destructive quality assessment of this compound formulations. nih.gov

Further refining and validating methods like SERS for potential clinical applications, such as real-time monitoring of drug concentrations. mdpi.com

These advanced analytical tools will be instrumental in conducting more detailed pharmacokinetic studies, investigating drug-drug interactions, and ensuring the quality and stability of pharmaceutical preparations. nih.gov

Exploration of Off-Target Interactions and Their Biological Implications in Research Models

While this compound is known for its high selectivity for nicotinic acetylcholine receptors at the neuromuscular junction, the potential for off-target interactions remains an area of interest for future research. medicines.org.ukdrugbank.com These interactions, although likely to be of low affinity, could contribute to some of the less common side effects observed with vecuronium use.

Research models, including in vitro receptor binding assays and animal studies, can be employed to screen for interactions with other receptor systems, such as muscarinic acetylcholine receptors, adrenergic receptors, and ion channels. Any identified off-target interactions would then need to be characterized in terms of their functional consequences. For example, an interaction with cardiovascular receptors could potentially explain the minor hemodynamic effects that are occasionally reported. drugbank.com

Investigating these off-target effects is important for a more complete understanding of vecuronium's pharmacological profile and for identifying any potential, previously unrecognized, biological implications. This knowledge could be particularly relevant in the context of high-dose or prolonged administration.

Investigation of Vecuronium Analogues with Modified Pharmacological Profiles

The study of vecuronium analogues continues to be a promising avenue for the development of new neuromuscular blocking agents with improved pharmacological properties. ontosight.aidrugbank.com By systematically modifying the chemical structure of vecuronium, researchers can explore the structure-activity relationships (SAR) that govern its potency, onset of action, duration of action, and metabolic fate. ontosight.ai

Future research in this area could focus on synthesizing and evaluating analogues with specific modifications aimed at:

Achieving a more rapid onset of action: This could be beneficial in emergency situations requiring rapid sequence intubation. researchgate.net

Shortening the duration of action: A shorter duration of action could lead to a faster recovery of neuromuscular function and a reduced risk of residual blockade.

Altering the metabolic pathway: Modifications could be designed to produce less active or inactive metabolites, potentially reducing the risk of accumulation and prolonged blockade in patients with renal or hepatic dysfunction.

Enhancing cardiovascular stability: While vecuronium is known for its favorable cardiovascular profile, analogues with even fewer effects on heart rate and blood pressure could be advantageous in high-risk patients. medicines.org.uk

The investigation of these analogues, in conjunction with computational modeling and in vitro and in vivo testing, will continue to be a key strategy in the quest for the ideal neuromuscular blocking agent. oup.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the neuromuscular blocking efficacy of vecuronium bromide in preclinical models?

  • Methodology : Use in vitro models such as isolated rodent phrenic nerve-hemidiaphragm preparations to measure twitch tension suppression via electrical stimulation. For in vivo studies, administer vecuronium (e.g., 0.15 mg/kg IV in rats) and quantify blockade duration using mechanomyography or electromyography. Compare dose-response curves to calculate ED50 values and potency relative to pancuronium .
  • Key Metrics : Onset time (1–2 minutes), duration (15–30 minutes), and recovery index (time from 25% to 75% twitch recovery).

Q. How can researchers validate the specificity of this compound's action on nicotinic acetylcholine receptors (nAChRs)?

  • Methodology : Employ competitive binding assays using radiolabeled α-bungarotoxin in nAChR-rich tissues (e.g., Torpedo electric organ membranes). Measure displacement of α-bungarotoxin by vecuronium and calculate Ki values. Confirm reversibility via co-administration of acetylcholinesterase inhibitors (e.g., neostigmine) in functional assays .
  • Controls : Include pancuronium as a reference compound due to its structural similarity but distinct vagolytic effects .

Advanced Research Questions

Q. How do sequential administration protocols influence the pharmacodynamic interaction between vecuronium and pancuronium?

  • Methodology : In a crossover clinical study, administer pancuronium (0.05 mg/kg) followed by vecuronium (0.1 mg/kg) during partial neuromuscular recovery (e.g., 10% twitch height). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to analyze prolonged blockade duration and reduced vecuronium dose requirements. Contrast with reverse sequencing to observe shortened pancuronium effects .
  • Statistical Analysis : Fit data to a sigmoidal Emax model to quantify synergism (e.g., Schild plot analysis).

Q. What strategies optimize the synthetic yield of this compound while minimizing impurities?

  • Methodology : Modify the acetylation step of intermediate 10 (2β,16β-bispiperidino-5α-androstane-3α,17β-diol) using acetic anhydride and DMAP in THF at 0°C. Monitor reaction via HPLC (USP L1 column, 1.5 mL/min flow) to achieve >98% purity. Replace hazardous bromomethane with safer alkylating agents to improve scalability .
  • Impurity Control : Use cation-suppressor LC with conductivity detection to quantify related compounds (e.g., pancuronium, 3,17-diacetate derivatives) at ≤1.0% thresholds .

Q. How can crystallographic data inform the design of vecuronium analogs with reduced cardiovascular side effects?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) on this compound and intermediates to resolve stereochemistry (e.g., 2β,16β-piperidino configuration). Use Hirshfeld surface analysis to identify critical intermolecular interactions (e.g., C–H···O bonds) influencing receptor binding. Compare with pancuronium’s structure to rationalize its vagolytic activity .

Q. What protocols ensure reliable reversal of vecuronium-induced neuromuscular blockade in renal-impaired models?

  • Methodology : In rats with induced renal failure, administer sugammadex (16 mg/kg IV) and monitor reversal time via train-of-four (TOF) ratios. Compare with neostigmine (0.05 mg/kg) + glycopyrrolate. Use pharmacokinetic modeling to correlate vecuronium’s prolonged half-life (65–75 minutes → 120+ minutes) with delayed reversal efficacy .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported ED50 values across species?

  • Resolution : Standardize species-specific protocols (e.g., murine vs. primate models) and adjust for plasma protein binding (60–80% in humans vs. 45–50% in rodents). Validate assays using USP reference standards and cross-calibrate equipment (e.g., force transducers) .

Q. What analytical techniques resolve conflicting impurity profiles in vecuronium batches?

  • Methodology : Apply LC-MS/MS with a 5-µm L1 column and 0.02 M tetrabutylammonium hydroxide mobile phase. Quantify related compounds (e.g., 17-deacetyl vecuronium) using relative retention times (RRT) and response factors from USP guidelines. For unresolved peaks, employ high-resolution mass spectrometry (HRMS) .

Tables for Key Comparisons

Table 1 : Pharmacokinetic Comparison of Vecuronium and Pancuronium

ParameterThis compoundPancuronium Bromide
Elimination Half-life65–75 min120–180 min
Protein Binding60–80%70–85%
Vagolytic ActivityNoneSignificant
Primary Metabolite3-desacetylvecuronium3-desacetylpancuronium
Reference

Table 2 : USP Chromatographic Parameters for Impurity Analysis

CompoundRelative Retention TimeAcceptable Threshold
Pancuronium0.5≤1.0%
Related Compound F0.6≤0.5%
Related Compound C0.86≤0.5%
Vecuronium (parent)1.098.0–102.0%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vecuronium bromide
Reactant of Route 2
Reactant of Route 2
Vecuronium bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.